3-Chloro-4-propoxyphenylboronic acid

Descripción general

Descripción

3-Chloro-4-propoxyphenylboronic acid, also known as CPPBA, is a boronic acid derivative that is extensively utilized in organic synthesis and scientific research . It serves as a potent Lewis acid, functioning as a catalyst .

Molecular Structure Analysis

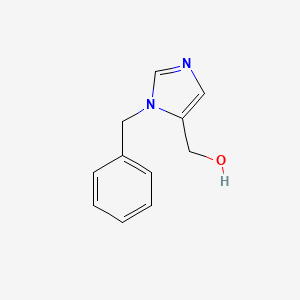

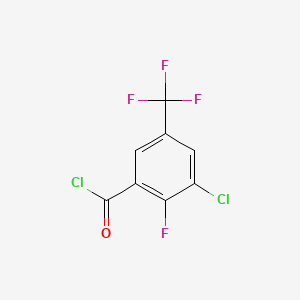

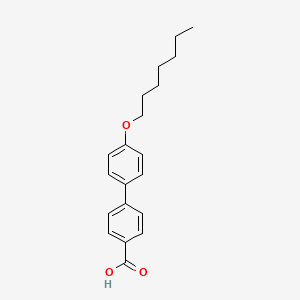

The molecular formula of 3-Chloro-4-propoxyphenylboronic acid is C9H12BClO3 . The InChI code is 1S/C9H12BClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 .Physical And Chemical Properties Analysis

3-Chloro-4-propoxyphenylboronic acid has a molecular weight of 214.45 . It has a density of 1.23 g/cm3 . The melting point is 143-148 °C (lit.) , and the boiling point is 364.7ºC at 760 mmHg . The compound has a refractive index of 1.531 .Aplicaciones Científicas De Investigación

Phenolic Compounds in Pharmacology

Phenolic acids, including chlorogenic acids, have gained attention for their diverse biological and pharmacological effects. Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its ability to modulate lipid metabolism and glucose levels. These properties suggest potential therapeutic roles in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental Impact of Chlorinated Compounds

Chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, have been reviewed for their toxicological impacts. Studies focus on their presence in the environment, toxicity to non-target species, and potential for contributing to resistance in microbial populations. The need for further research into the degradation, accumulation, and exposure impacts of these compounds is highlighted to inform regulation and policies (Islam et al., 2017).

Antioxidant Properties of Phenolic Compounds

The antioxidant activity of phenolic compounds is a significant area of study, with various assays developed to measure this property. These studies are crucial for understanding the mechanisms through which these compounds protect against oxidative stress, which is linked to numerous chronic diseases. Methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others have been utilized to assess the antioxidant capacity of complex samples, including those containing chlorinated phenolic compounds (Munteanu & Apetrei, 2021).

Sorption and Biodegradation of Phenoxy Herbicides

The environmental behavior of phenoxy herbicides, including their sorption to soils and biodegradation, has been reviewed. Soil organic matter and iron oxides are identified as significant sorbents for these compounds. Understanding the interaction between phenoxy herbicides and various soil components is essential for assessing their environmental fate and potential impacts (Werner et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-4-propoxyphenylboronic acid is organic molecules. This compound establishes stable complexes with organic molecules by forming a covalent bond between the boron atom and the organic molecule .

Mode of Action

3-Chloro-4-propoxyphenylboronic acid interacts with its targets by generating a stable complex known as a boronate ester. This interaction is facilitated by the ability of 3-Chloro-4-propoxyphenylboronic acid to serve as a potent Lewis acid, functioning as a catalyst in organic reactions .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-4-propoxyphenylboronic acid are primarily those involving the formation of covalent bonds with organic molecules. The downstream effects of these interactions include the generation of stable boronate esters .

Pharmacokinetics

It is known that the compound is solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 3-Chloro-4-propoxyphenylboronic acid’s action primarily involve the formation of stable boronate esters. These esters are formed when 3-Chloro-4-propoxyphenylboronic acid establishes a covalent bond with an organic molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-propoxyphenylboronic acid. For instance, the compound is known to be water-soluble , which means it may spread in water systems and its action could be influenced by the presence or absence of water. Additionally, the compound is stored at temperatures between 2-8°C , suggesting that temperature could also be a significant environmental factor affecting its stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

(3-chloro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDBWHWERWCIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393126 | |

| Record name | 3-Chloro-4-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-propoxyphenylboronic acid | |

CAS RN |

480438-57-1 | |

| Record name | 3-Chloro-4-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)

![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)